molecular formula C17H14ClFN2O3S B2435194 1-(4-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 831209-51-9

1-(4-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B2435194
CAS RN: 831209-51-9
M. Wt: 380.82
InChI Key: CPACBANAWACHEO-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C17H14ClFN2O3S and its molecular weight is 380.82. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Synthesis Studies

Research on compounds structurally related to 1-(4-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has focused on their synthesis, crystalline structure, and physical properties. One study described the synthesis and structural characterization of isostructural thiazoles with 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl) components, highlighting their planarity and perpendicular orientation of fluorophenyl groups to the rest of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). Another study synthesized a terthiophene-based imidazole luminophore and its use in a metal-organic framework (MOF), which demonstrated both luminescence and magnetic properties (Wang et al., 2021).

Photoelectrochemical Applications

The development of organic sensitizers for photoelectrochemical cells has been a notable area of research. Organic sensitizers containing thieno[3,4-d]imidazole chromophores have been synthesized, demonstrating potential in photophysical, electrochemical, and photovoltaic studies. These compounds exhibit notable absorption and fluorescence properties, indicating their utility in enhancing the performance of photoelectrochemical cells (Karthik et al., 2016).

Magnetic and Luminescence Properties

Further exploration into the magnetic and luminescence properties of thieno[3,4-d]imidazole derivatives has been conducted. Research on multifunctional mononuclear bisthienylethene-cobalt(II) complexes revealed insights into their slow magnetic relaxation and photochromic behavior. These studies showcase the multifaceted applications of thieno[3,4-d]imidazole derivatives, ranging from potential uses in data storage to sensors, due to their unique magnetic and optical properties (Cao et al., 2015).

Fungicidal Activity

The synthesis and characterization of new thienopyridopyrimidine derivatives highlighted the potential fungicidal activity of these compounds. Preliminary bioassays indicated that some of these synthesized compounds possess significant inhibitory activities against various fungi, suggesting their potential application in agricultural fungicides or antifungal treatments (Liu & He, 2012).

properties

IUPAC Name

3-(4-chlorophenyl)-1-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O3S/c18-11-1-5-13(6-2-11)20-15-9-25(23,24)10-16(15)21(17(20)22)14-7-3-12(19)4-8-14/h1-8,15-16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPACBANAWACHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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